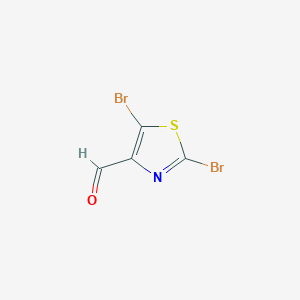

2,5-Dibromothiazole-4-carbaldehyde

Description

Significance of Halogenated Thiazole (B1198619) Scaffolds in Organic Synthesis

The incorporation of halogen atoms, such as bromine, onto the thiazole ring dramatically influences its chemical reactivity and biological activity. Halogenated thiazoles are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The carbon-bromine bonds can be readily manipulated through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This versatility makes them crucial in the development of new pharmaceuticals and materials. researchgate.netacs.org For instance, halogenated thiazoles are used in the synthesis of compounds with antibacterial and antibiofilm properties. researchgate.net The presence of halogens can also enhance the biological applications of these compounds. acs.org

The Role of Formyl Groups in Heterocyclic Chemistry

A formyl group (—CHO) is a functional group consisting of a carbonyl center bonded to hydrogen and an R group. britannica.comwikipedia.org Its presence on a heterocyclic ring, such as in 2,5-Dibromothiazole-4-carbaldehyde, provides a reactive site for a multitude of chemical transformations. wikipedia.orgresearchgate.net The formyl group can be easily converted into other functional groups, such as alcohols, carboxylic acids, and amines, making it a valuable handle for synthetic chemists. ontosight.ai This functional group is often introduced to aromatic rings through methods like the Vilsmeier-Haack reaction. researchgate.net The formyl group can also participate in cyclization reactions to form fused heterocyclic systems, further expanding the molecular diversity that can be achieved. researchgate.net

Positioning of this compound within Advanced Chemical Research

This compound is recognized as a key intermediate in various research domains. Its unique combination of a halogenated thiazole core and a reactive formyl group makes it a valuable precursor for the synthesis of a wide range of target molecules. chemimpex.comchemicalbook.com Researchers utilize this compound in the development of novel materials, including polymers and fluorescent probes for biological imaging. chemimpex.com It is also a critical reagent in the synthesis of pharmaceuticals, particularly those aimed at treating infectious diseases and cancer. chemimpex.com The ability to selectively modify the different positions of the thiazole ring allows for the fine-tuning of the properties of the final products.

Structure

3D Structure

Properties

Molecular Formula |

C4HBr2NOS |

|---|---|

Molecular Weight |

270.93 g/mol |

IUPAC Name |

2,5-dibromo-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C4HBr2NOS/c5-3-2(1-8)7-4(6)9-3/h1H |

InChI Key |

CECVPLSWZMKZMG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(SC(=N1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromothiazole 4 Carbaldehyde

Retrosynthetic Analysis of 2,5-Dibromothiazole-4-carbaldehyde

A retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the target molecule into simpler, more accessible precursors.

Disconnection of the Formyl Group: The most intuitive disconnection is at the C4-position, cleaving the bond between the thiazole (B1198619) ring and the aldehyde's carbonyl carbon. This suggests a late-stage formylation of a 2,5-dibromothiazole (B130459) (1) intermediate. However, direct formylation at the C4 position of a thiazole ring that is already substituted at C2 and C5 can be challenging. For instance, attempts to deprotonate 2,5-dibromothiazole at the C4-position using various bases have proven difficult. researchgate.net

Disconnection of the Bromine Atoms: An alternative strategy involves retrosynthetically removing the bromine atoms. This points to a thiazole-4-carbaldehyde (2) or a protected precursor, such as thiazole-4-carboxylic acid methyl ester (3), as the key intermediate. This pathway would rely on the subsequent regioselective dibromination at the C2 and C5 positions, a reaction influenced by the directing effects of the C4 substituent.

Disconnection of the Thiazole Ring: A more fundamental disconnection breaks apart the heterocyclic ring itself. This leads back to acyclic starting materials, suggesting a cycloaddition or condensation reaction as the core-forming step. For instance, following the logic of the Hantzsch thiazole synthesis, the ring could be constructed from a thioamide and a suitably functionalized α-halocarbonyl compound.

These primary retrosynthetic pathways dictate the main strategies for assembling this compound, revolving around the sequence of ring formation, bromination, and formyl group introduction.

Classical and Contemporary Synthetic Routes to the Thiazole Core

The thiazole ring is a fundamental scaffold in many biologically active compounds and serves as a versatile building block in organic synthesis. wikipedia.orgnih.gov Its construction can be achieved through various methods, either by building the ring from acyclic precursors or by modifying an existing thiazole.

Synthesizing substituted thiazoles often begins with a commercially available or readily prepared thiazole derivative. A common starting material is 2-aminothiazole . Through a series of reactions, including diazotization followed by substitution, the amino group can be replaced with other functionalities, which can then be elaborated into the desired target. The synthesis of the full family of bromothiazoles has been revisited and optimized, often starting from such simple precursors and employing sequential bromination and debromination steps. researchgate.netlookchem.comnih.gov This approach allows for the systematic construction of specifically substituted thiazoles.

The most prominent method for constructing the thiazole ring from acyclic precursors is the Hantzsch thiazole synthesis. wikipedia.org This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For example, reacting chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org Applying this logic to the target molecule would require a thioamide and an α-halocarbonyl derivative bearing the precursors to the C4-formyl and C5-bromo substituents.

Other notable methods include:

The Cook-Heilbron Synthesis: This method produces thiazoles through the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org

Modified Gewald Reaction: Under certain conditions, the Gewald reaction, typically used for synthesizing aminothiophenes, can be adapted to produce 2-substituted thiazoles from nitriles and a sulfur source. nih.gov This occurs when an alkyl or aryl substituent is present on the carbon adjacent to the cyano group, blocking the typical thiophene (B33073) formation pathway. nih.gov

| Synthesis Method | Precursors | Description |

| Hantzsch Synthesis | α-halocarbonyl, Thioamide | A classical and widely used condensation reaction to form the thiazole ring. wikipedia.org |

| Cook-Heilbron Synthesis | α-aminonitrile, Carbon disulfide | A condensation approach for accessing thiazole derivatives. wikipedia.org |

| Gewald Reaction (modified) | α-substituted nitrile, Sulfur source, Aldehyde precursor | Yields 2-substituted thiazoles when the nitrile precursor is appropriately substituted, blocking the formation of the alternative thiophene product. nih.gov |

Strategies for Regioselective Bromination at C-2 and C-5

Achieving the specific 2,5-dibromination pattern on the thiazole ring is crucial and depends heavily on the directing effects of existing substituents and the choice of brominating agent. The inherent reactivity of the thiazole ring favors electrophilic substitution at the C5 position, while the proton at C2 is the most acidic and thus susceptible to deprotonation and subsequent reaction. wikipedia.orglookchem.com

A highly effective strategy involves starting with a thiazole bearing an electron-withdrawing group at the C4 position, such as a carboxylate. This group deactivates the C4 position towards electrophilic attack and directs bromination to the C2 and C5 positions. For instance, the dibromination of methyl thiazole-4-carboxylate using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can achieve high regioselectivity for the 2- and 5-positions.

Recent studies have focused on developing synthetic protocols for the entire family of bromothiazoles, including 2,5-dibromothiazole , without the use of hazardous elemental bromine. researchgate.netlookchem.comnih.gov These methods often rely on sequential bromination and debromination steps to access specific isomers.

| Starting Material | Brominating Agent | Outcome | Reference |

| Methyl thiazole-4-carboxylate | N-Bromosuccinimide (NBS) | Regioselective formation of methyl 2,5-dibromothiazole-4-carboxylate. | |

| 2-Aminothiazole | Sequential Bromination/Debromination | Can be used to produce various bromothiazole isomers, including 2,5-dibromothiazole. | researchgate.netlookchem.com |

| Thiazole-4-carboxylic acid | Tetrabutylammonium tribromide | Decarboxylative bromination can be a route to brominated thiazoles. | beilstein-archives.org |

Introduction and Functionalization of the Formyl Group at C-4

The introduction of the aldehyde (formyl) group at the C4 position can be approached in two primary ways: direct formylation of a pre-brominated thiazole or transformation of a C4-substituent that was present before the bromination step.

As mentioned, direct formylation of 2,5-dibromothiazole via lithiation at C4 followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is challenging due to the difficulty in selectively deprotonating the C4 position in the presence of the two bromine atoms. researchgate.net

A more viable and controllable pathway involves carrying a C4 functional group through the synthesis that can be converted to an aldehyde in a final step. The most common precursor is a carboxylic acid or its ester. The synthetic sequence would be as follows:

Start with a C4-functionalized thiazole , such as methyl thiazole-4-carboxylate (3).

Perform regioselective dibromination at the C2 and C5 positions to yield methyl 2,5-dibromothiazole-4-carboxylate (4).

Reduce the ester to the corresponding primary alcohol, (2,5-dibromothiazol-4-yl)methanol (5). This can be achieved with reducing agents like lithium aluminium hydride or diisobutylaluminium hydride.

Oxidize the primary alcohol to the target aldehyde, This compound (6). This oxidation can be carried out using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.

This multi-step functional group interconversion provides a reliable route to the final product, bypassing the difficulties of direct C4-formylation. The thiazole ring itself is known to be stable under a wide range of reaction conditions, making such transformations feasible. orgsyn.org

Reactivity and Reaction Mechanisms of 2,5 Dibromothiazole 4 Carbaldehyde

Halogen-Metal Exchange Reactions at Bromine-Substituted Positions

Halogen-metal exchange is a powerful technique for the preparation of organometallic intermediates from organic halides. wikipedia.org In the context of 2,5-dibromothiazole-4-carbaldehyde, this reaction, typically employing organolithium reagents, offers a route to regioselectively generate lithiated thiazole (B1198619) species that can be subsequently trapped with various electrophiles.

Regioselectivity of Lithium-Halogen Exchange

The position of the lithium-halogen exchange on the thiazole ring is highly dependent on the reaction conditions, particularly the choice of the organolithium reagent and the temperature. Research on related substituted bromothiazoles has shown that the electronic and steric environment around the bromine atoms dictates the site of metalation. researchgate.netresearchgate.net For instance, in 2,4-dibromothiazole (B130268), bromine-magnesium exchange occurs with high regioselectivity at the C-2 position. researchgate.net This preference is attributed to the higher acidity of the proton at the C-2 position, making it more susceptible to metalation.

Reactivity Differences between C-2 and C-5 Bromine Atoms

The bromine atoms at the C-2 and C-5 positions of the thiazole ring exhibit distinct reactivities. The C-2 position is generally more electron-deficient and thus more prone to nucleophilic attack, including halogen-metal exchange. researchgate.net This inherent electronic difference is a key factor in achieving selective functionalization. Studies on similar dihalogenated heterocycles have demonstrated that the rate of lithium-halogen exchange generally follows the trend I > Br > Cl, and is influenced by the stability of the resulting carbanion intermediate. wikipedia.orgharvard.edu In the case of this compound, the electron-withdrawing nature of the adjacent aldehyde group at C-4 further influences the reactivity of the neighboring bromine atoms.

Quenching Reactions with Electrophiles

Once the regioselective lithiation of this compound is achieved, the resulting organolithium intermediate can be reacted with a variety of electrophiles to introduce new functional groups. This process, known as quenching, allows for the synthesis of a diverse array of substituted thiazoles. Common electrophiles used in these reactions include aldehydes, ketones, and alkyl halides. tcnj.edu For example, the reaction of a lithiated bromoaryl β-lactam with electrophiles such as water, methyl iodide, and benzaldehyde (B42025) has been shown to yield the corresponding substituted products in moderate to low yields without disrupting the sensitive β-lactam ring. tcnj.edu This highlights the utility of this method for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov These reactions offer a versatile and efficient method for the selective functionalization of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. nih.govnih.gov In the case of this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective C-C bond formation.

Site-Selective Arylation and Heteroarylation

The Suzuki-Miyaura coupling allows for the site-selective arylation or heteroarylation of this compound. Research on the similar compound, 2,5-dibromo-3-hexylthiophene, has demonstrated that selective C-arylation can be achieved at the C-5 position by carefully controlling the reaction conditions. nih.govnih.gov By using a palladium catalyst such as Pd(PPh₃)₄ and a suitable base like K₃PO₄, the reaction can be directed to favor coupling at the more reactive bromine atom. nih.gov This selectivity is often influenced by electronic effects of the substituents on the arylboronic acid. nih.gov Similarly, studies on 2,4-dibromothiazole have shown that palladium-catalyzed cross-coupling reactions preferentially occur at the more electron-deficient C-2 position. researchgate.net This principle of site-selectivity can be applied to this compound to synthesize a variety of mono- and di-arylated or heteroarylated derivatives, which are valuable building blocks in medicinal chemistry and materials science. nih.gov

Below is a table summarizing the site-selective Suzuki-Miyaura coupling of a related dibrominated heterocycle, 2,5-dibromo-3-hexylthiophene, with various arylboronic acids, which provides insight into the potential reactivity of this compound.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-3-hexyl-5-phenylthiophene | 75 |

| 2 | 4-Methylphenylboronic acid | 2-Bromo-3-hexyl-5-(p-tolyl)thiophene | 80 |

| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-3-hexyl-5-(4-methoxyphenyl)thiophene | 82 |

| 4 | 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-hexylthiophene | 78 |

| 5 | 4-Fluorophenylboronic acid | 2-Bromo-5-(4-fluorophenyl)-3-hexylthiophene | 76 |

| 6 | 3-Chloro-4-fluorophenylboronic acid | 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | 85 |

| 7 | 4-Iodophenylboronic acid | 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene | 79 |

Data adapted from a study on the selective C-arylation of 2,5-dibromo-3-hexylthiophene. nih.gov

Sequential Cross-Coupling Strategies

The differential reactivity of the bromine atoms at the C2 and C5 positions of the thiazole ring is a cornerstone of sequential cross-coupling strategies. The C2 position is generally more electron-deficient and thus more susceptible to oxidative addition to a palladium(0) catalyst compared to the C5 position. This inherent regioselectivity allows for a controlled, stepwise introduction of various organic fragments.

Research on analogous systems, such as 2,4-dibromothiazole, has demonstrated that cross-coupling reactions can be performed preferentially at the more electrophilic C2 position. wikipedia.org This principle is applicable to this compound, enabling the initial coupling at C2, followed by a subsequent coupling at C5 with a different partner. This sequential approach is fundamental for creating unsymmetrically substituted thiazoles.

Stille Coupling and Related Organostannane Chemistry

The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a versatile method for forming C-C bonds. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, studies on closely related compounds, such as 2,4-dibromo-5-formylthiazole, provide valuable insights. In the Stille reaction of this similar compound, it was found that the formyl group required protection, for instance as a dioxolane acetal, to prevent undesired side reactions and product mixtures. researchgate.net This suggests that for successful Stille coupling of this compound, protection of the aldehyde functionality is a critical consideration. The reaction would then proceed with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄.

A general protocol for the Stille coupling on a protected this compound would involve the reaction with an organostannane (R-SnBu₃) in a solvent like toluene, heated to reflux in the presence of a palladium catalyst.

| Catalyst | Ligand | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Toluene | 110 | Aldehyde protection may be necessary. |

| Pd₂(dba)₃ | Various phosphine (B1218219) ligands | DMF | 80-100 | Catalyst and ligand choice can influence yield and selectivity. |

Negishi Coupling for Alkyl and Aryl Substitutions

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. researchgate.netnih.gov This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. For this compound, Negishi coupling offers a route to introduce a variety of alkyl and aryl substituents.

Drawing parallels from studies on other dibrominated heterocycles, a regioselective Negishi coupling can be anticipated. The more reactive C2-Br bond would likely undergo coupling first with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand. researchgate.net This would yield a 2-substituted-5-bromothiazole-4-carbaldehyde, which could then be subjected to a second Negishi coupling to functionalize the C5 position.

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(o-Tol)₃ | Aryl-ZnCl | THF/DMF | 50-80 |

| Pd₂(dba)₃ | SPhos | Alkyl-ZnBr | Toluene/NMP | Room Temp to 80 |

Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic systems. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, using a base such as an amine, which can also serve as the solvent. wikipedia.org

For this compound, Sonogashira coupling would enable the introduction of ethynyl (B1212043) groups at the C2 and C5 positions. Similar to other cross-coupling reactions, a sequential approach is feasible due to the differing reactivity of the two bromine atoms. The first Sonogashira coupling would be expected to occur preferentially at the C2 position. The product, a 2-alkynyl-5-bromothiazole-4-carbaldehyde, could then be further functionalized at the C5 position in a subsequent Sonogashira coupling with a different alkyne.

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF/DMF | Room Temp to 60°C |

| Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Toluene | 50-80°C |

Mechanistic Investigations of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycles of palladium-catalyzed cross-coupling reactions (Stille, Negishi, Sonogashira) share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom, which is why the more electron-deficient C2 position of the thiazole ring is generally more reactive.

Transmetalation: In this step, the organic group from the organometallic reagent (organostannane in Stille, organozinc in Negishi, or a copper acetylide in Sonogashira) is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) intermediate. The efficiency of this step depends on the nature of the organometallic reagent and the ligands on the palladium.

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. The palladium catalyst is regenerated in its active palladium(0) state, ready to participate in another catalytic cycle. youtube.com

Nucleophilic Substitution Reactions at Bromine-Substituted Positions

Beyond palladium-catalyzed couplings, the bromine atoms on this compound are susceptible to nucleophilic substitution, providing an alternative pathway for functionalization.

Amination Reactions for Nitrogen Heterocycle Formation

While direct nucleophilic aromatic substitution (SNA_r) of the bromine atoms with amines can be challenging, it is a potential route for the synthesis of nitrogen-containing heterocycles. The electron-withdrawing nature of the thiazole ring and the aldehyde group can activate the C-Br bonds towards nucleophilic attack.

A more common strategy for introducing nitrogen nucleophiles involves the initial conversion of the bromothiazole to an organometallic intermediate, followed by reaction with an electrophilic nitrogen source, or through metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination).

Furthermore, the aldehyde functionality can be utilized in condensation reactions with various nitrogen-containing nucleophiles to build fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyrazolo[3,4-d]thiazoles, and reaction with amidines could yield pyrimido[4,5-d]thiazoles. The synthesis of thieno[2,3-d]thiazole (B11776972) derivatives often involves reactions of substituted thiazoles, highlighting the potential of this compound as a precursor for such fused systems. researchgate.netresearchgate.netrsc.org

Thiolation and Alkoxylation Reactions

The bromine atoms at the C2 and C5 positions of the thiazole ring are susceptible to nucleophilic aromatic substitution (SNA_r). The inherent electron-withdrawing nature of the thiazole ring, which is significantly amplified by the additional inductive and resonance effects of the carbaldehyde group and the second bromine atom, makes the ring electron-poor. This electronic deficiency facilitates the attack of nucleophiles, leading to the displacement of the bromide leaving groups.

Thiolation can be achieved by reacting this compound with various thiols, typically in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks one of the brominated carbons on the thiazole ring. Similarly, alkoxylation can be performed using alkoxides (generated from alcohols and a strong base) or by heating with an alcohol in the presence of a suitable base.

While specific documented examples for this compound are not prevalent in broad literature searches, the reactivity of analogous di- and tri-brominated heterocyclic systems strongly supports this pathway. For instance, studies on other bromo-substituted electron-deficient heterocycles demonstrate that such nucleophilic substitutions proceed readily researchgate.net. The reaction can often be controlled to achieve mono- or di-substitution depending on the stoichiometry of the nucleophile and the reaction conditions.

Table 1: Representative Thiolation and Alkoxylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. R-SH (Thiol)2. Base (e.g., NaH, K₂CO₃) | 2-Bromo-5-(alkylthio)thiazole-4-carbaldehyde | Thiolation (Mono-substitution) |

Electrophilic Reactions on the Thiazole Ring

Considerations for Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (S_EAr) is a hallmark reaction of many aromatic systems, including benzene (B151609) and electron-rich heterocycles like pyrrole (B145914) and furan (B31954) wikipedia.org. However, this reaction is exceedingly difficult for this compound. The thiazole ring is an electron-deficient (π-deficient) heterocycle, making it inherently less nucleophilic than benzene.

This deactivation is severely compounded by the substituents present on the ring:

Two Bromine Atoms: Halogens are deactivating via their strong electron-withdrawing inductive effect.

Aldehyde Group: The -CHO group is a powerful deactivating group due to both inductive and resonance effects, pulling electron density from the ring.

The cumulative effect of these three electron-withdrawing groups renders the single available C-H position on the ring extremely electron-poor and thus highly unreactive towards electrophiles. The mechanism of S_EAr proceeds through a high-energy carbocationic intermediate (an arenium ion), the formation of which is the rate-determining step masterorganicchemistry.com. For this compound, the formation of this positively charged intermediate would be energetically prohibitive due to the powerful destabilizing influence of the attached substituents. Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not considered viable synthetic pathways for this compound wikipedia.orglibretexts.org.

Transformations of the Aldehyde Functional Group

The aldehyde group is a primary site for chemical modification, offering a gateway to a variety of other functional groups without disturbing the core thiazole ring.

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is well-documented by the commercial availability of the product, 2,5-dibromothiazole-4-carboxylic acid cymitquimica.comchemicalbook.com. Standard oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions. These reactions are typically efficient and chemoselective, leaving the C-Br bonds intact.

Table 2: Oxidation of the Aldehyde Group

| Reactant | Reagent(s) | Product | Product CAS |

|---|

Reduction to Primary Alcohols

The aldehyde can be selectively reduced to a primary alcohol, yielding (2,5-dibromothiazol-4-yl)methanol. This is a fundamental transformation in organic synthesis. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are ideal for this purpose. NaBH₄ is highly chemoselective for aldehydes and ketones and will not reduce the thiazole ring or cleave the carbon-bromine bonds under standard conditions.

Table 3: Reduction of the Aldehyde Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Condensation Reactions (e.g., Knoevenagel, Wittig)

The electrophilic carbon of the aldehyde group is reactive towards various carbon nucleophiles, enabling carbon-carbon bond formation through condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated system. This compound is a suitable substrate for this transformation, leading to products with extended conjugation.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com This reaction allows for the introduction of a variety of substituted vinyl groups at the 4-position of the thiazole ring.

Table 4: Representative Condensation Reactions

| Reaction Type | Reactant | Reagent(s) | General Product Structure |

|---|---|---|---|

| Knoevenagel Condensation | This compound | CH₂(CN)₂ (Malononitrile), Piperidine | 2-(2,5-Dibromothiazol-4-yl)methylene)malononitrile |

Imine and Oxime Formation for Further Derivatization

The carbaldehyde group at the C4 position of the thiazole ring is a key site for nucleophilic addition reactions, most notably the formation of imines (Schiff bases) and oximes. These reactions serve as a straightforward method for introducing further structural diversity and functionality.

The formation of an imine occurs through the reaction of this compound with a primary amine. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com The general mechanism involves several equilibrium steps: protonation of the carbonyl oxygen, nucleophilic addition of the amine to form a carbinolamine intermediate, proton transfer from the nitrogen to the oxygen, and finally, dehydration to yield the imine. masterorganicchemistry.com

A typical reaction scheme is as follows:

Reactants: this compound and a primary amine (R-NH₂).

Conditions: Often carried out in a solvent like methanol or ethanol, sometimes with an acid catalyst. youtube.com The removal of water can drive the equilibrium towards the product. youtube.com

Product: The corresponding N-substituted imine of this compound.

Similarly, oxime formation is achieved by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. The reaction mechanism is analogous to imine formation. youtube.com Oximes are valuable synthetic intermediates, known for their ability to be rearranged (e.g., Beckmann rearrangement) or reduced to amines.

These derivatization reactions are crucial as the resulting imines and oximes can be used in a variety of subsequent transformations, including reduction to amines, cycloaddition reactions, or as ligands in coordination chemistry.

Intramolecular and Intermolecular Cyclization Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group of this compound is a key handle for constructing fused heterocyclic systems through both intramolecular and intermolecular cyclization reactions. These reactions typically involve a condensation step where the aldehyde reacts with a suitable nucleophile.

Intermolecular Cyclization: In intermolecular reactions, this compound can react with bifunctional nucleophiles to build larger ring systems. For example, condensation with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to Knoevenagel condensation products. These products, containing a new carbon-carbon double bond, can be designed to undergo subsequent cyclization steps, leading to the formation of new heterocyclic or carbocyclic rings fused to or substituted with the thiazole core. Another example is the reaction with 2-aminothiophenols, which can lead to the formation of benzothiazole (B30560) derivatives through condensation and subsequent cyclization. mdpi.com

Intramolecular Cyclization: For intramolecular cyclization to occur, a reactive functional group must be present elsewhere in the molecule that can react with the aldehyde. This typically requires prior modification of the this compound scaffold. For instance, if one of the bromine atoms is substituted with a side chain containing a nucleophilic group (e.g., an amine or a thiol) positioned appropriately, an intramolecular condensation with the C4-carbaldehyde could be triggered, leading to the formation of a fused bicyclic system. The feasibility and outcome of such a reaction would be governed by the length and flexibility of the linking chain, in accordance with Baldwin's rules for ring closure.

Halogen Dance Reactions in Dibromothiazole Systems

The "halogen dance" is a base-induced migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. researchgate.net This rearrangement is a powerful tool for accessing isomers that are difficult to synthesize by other means. In dibrominated systems like 2,5-Dibromothiazole (B130459), a halogen dance reaction could potentially lead to the formation of 2,4- or 4,5-dibromothiazole (B3029471) isomers.

The generally accepted mechanism involves a series of deprotonation (metal-hydrogen exchange) and metal-halogen exchange steps. whiterose.ac.uk For a dibromothiazole derivative, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would typically deprotonate the most acidic position on the ring. In the case of this compound, the C-H proton is absent, having been replaced by the aldehyde group. Therefore, a classic halogen dance initiated by deprotonation is not possible.

However, a related process can occur via initial lithium-halogen exchange. Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature could selectively replace one of the bromine atoms with lithium. The position of this exchange is directed by the electronic and steric environment. The resulting lithiated thiazole could then be in equilibrium with other lithiated isomers through a series of halogen-lithium exchange events, effectively "dancing" the halogen around the ring before being quenched with an electrophile.

Studies on related systems, such as 2,5-dibromothiophene (B18171) and other dihalogenated thiazoles, have shown that such rearrangements are feasible. kobe-u.ac.jpnih.gov The presence of the electron-withdrawing carbaldehyde group at the C4-position would significantly influence the stability of any lithiated intermediates, thereby directing the outcome of the reaction. For example, it would likely disfavor the formation of a lithiated species at the adjacent C5 position due to electronic repulsion. The precise conditions and reagents would be critical in controlling the regioselectivity of any potential halogen migration. nih.gov

This compound: A Linchpin in Modern Organic Synthesis

The heterocyclic compound this compound has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique trifunctional nature, featuring two reactive bromine atoms at the 2- and 5-positions and a formyl (aldehyde) group at the 4-position of the thiazole ring, provides chemists with a powerful tool for the strategic construction of complex molecular architectures. This compound serves as a key precursor in the synthesis of a wide array of intricate heterocyclic systems and is pivotal in the development of advanced materials with novel optoelectronic properties.

Applications of 2,5 Dibromothiazole 4 Carbaldehyde As a Versatile Synthetic Building Block

Utilization in Pharmacophore Scaffolding and Drug Discovery Efforts

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective component of pharmacophores that bind to biological targets. The presence of two bromine atoms and a formyl group on the thiazole ring of this compound offers multiple points for chemical modification, allowing for the systematic exploration of chemical space around this core structure.

A Novel Chemical Entity (NCE) is a drug that contains no active moiety that has been approved by the FDA in any other application submitted under section 505(b) of the Federal Food, Drug, and Cosmetic Act. The unique combination of reactive sites on this compound makes it an intriguing starting point for the synthesis of NCEs.

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. It can readily undergo reactions such as:

Reductive amination: To introduce diverse amine-containing side chains, which are crucial for modulating physicochemical properties and target interactions.

Wittig and related olefination reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework and the introduction of different substituents.

Condensation reactions: With various nucleophiles to form imines, hydrazones, and other heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazole-thiazole hybrids, a class of compounds with known biological activities.

Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively, providing further opportunities for derivatization.

The two bromine atoms on the thiazole ring are amenable to various cross-coupling reactions, which are powerful tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. These reactions include:

Suzuki-Miyaura coupling: For the introduction of aryl or heteroaryl groups.

Sonogashira coupling: To append alkyne functionalities.

Buchwald-Hartwig amination: For the installation of primary or secondary amines.

Stille coupling: For the addition of organotin reagents.

The differential reactivity of the bromine atoms at the 2- and 5-positions could potentially allow for selective, stepwise functionalization, further enhancing the molecular diversity that can be generated from this single building block. Although specific examples of NCEs derived directly from this compound are not prevalent in current literature, the synthetic utility of similarly substituted thiazoles is well-documented, suggesting a strong potential for its use in this capacity.

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. springernature.com These libraries are then screened for biological activity to identify lead compounds for drug development. The multi-functional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries.

A hypothetical combinatorial library synthesis using this compound as the central scaffold could involve a multi-step sequence where each step introduces a new element of diversity. For example:

Initial reaction at the aldehyde: A set of diverse primary amines could be reacted with the aldehyde group via reductive amination to generate a first-generation library.

First cross-coupling reaction: This library could then be subjected to a Suzuki-Miyaura coupling using a variety of boronic acids at one of the bromine positions.

Second cross-coupling reaction: A final diversification step could involve a Sonogashira or Buchwald-Hartwig reaction at the remaining bromine atom with a different set of building blocks.

This approach would allow for the creation of a large and diverse library of compounds around the central thiazole core. While there are no specific reports of a combinatorial library being synthesized from this compound, the principles of combinatorial chemistry and the known reactivity of this compound type strongly support its suitability for such applications. The use of mixture-based synthetic combinatorial libraries, for instance, allows for the assessment of millions of compounds through the testing of a much smaller number of samples, significantly accelerating the drug discovery process. nih.gov

The potential for creating focused libraries around this scaffold is also significant. Once a "hit" compound is identified from a larger, more diverse library, a smaller, more focused library of analogues can be synthesized from this compound to explore the structure-activity relationship (SAR) and optimize the lead compound's properties.

Advanced Spectroscopic and Analytical Characterization Methods for 2,5 Dibromothiazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the atomic connectivity and chemical environment within a molecule. For 2,5-Dibromothiazole-4-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure. nih.govresearchgate.net

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the limited number of protons in the molecule. The thiazole (B1198619) ring itself is fully substituted with two bromine atoms and a carbaldehyde group, leaving no protons directly attached to the ring. Consequently, the spectrum is dominated by a single resonance corresponding to the aldehyde proton (-CHO).

This aldehyde proton signal is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is characteristic of aldehyde protons, which are deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H (-CHO) | 9.5 - 10.5 | Singlet (s) |

¹³C NMR for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms: the aldehyde carbonyl carbon, and the three carbons of the thiazole ring (C2, C4, and C5).

The aldehyde carbonyl carbon (C=O) typically exhibits a resonance at the most downfield position, often in the range of δ 185-195 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. docbrown.info The carbons of the thiazole ring attached to the electronegative bromine atoms (C2 and C5) are also expected to be downfield, while the carbon bearing the aldehyde group (C4) will also have a characteristic shift. The precise chemical shifts can be influenced by the electronic effects of the substituents on the heterocyclic ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Hybridization |

| Aldehyde C=O | 185 - 195 | sp² |

| Thiazole C2-Br | 130 - 150 | sp² |

| Thiazole C4-CHO | 140 - 160 | sp² |

| Thiazole C5-Br | 115 - 135 | sp² |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While the structure of this compound is relatively simple, 2D NMR techniques are invaluable for confirming assignments and are essential for more complex derivatives. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the parent molecule, no cross-peaks would be observed as there is only one type of proton, which is isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the aldehyde proton signal (¹H) to the aldehyde carbon signal (¹³C), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. For this molecule, an HMBC spectrum would be expected to show a correlation from the aldehyde proton to the C4 carbon of the thiazole ring, providing definitive evidence for the position of the carbaldehyde group. Further correlations to C5 might also be observed. Such detailed analyses are crucial for unambiguously determining the substitution pattern on thiazole rings. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₄HBr₂NOS. rsc.org

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule could include the loss of a bromine atom (-Br), the formyl radical (-CHO), or carbon monoxide (-CO) from the aldehyde group. The fragmentation pattern of related thiazole derivatives often reveals the stability of the heterocyclic ring. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. arkat-usa.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent and easily identifiable peak will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. vscht.czlibretexts.org Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde proton, which usually appears as one or two moderately intense bands between 2700 and 2850 cm⁻¹. libretexts.org Other expected vibrations include those associated with the thiazole ring and the carbon-bromine bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2700 - 2850 | Medium |

| Carbonyl C=O | Stretch | 1685 - 1710 | Strong |

| Thiazole Ring | C=C / C=N Stretch | 1500 - 1600 | Medium-Variable |

| Carbon-Bromine | C-Br Stretch | 500 - 650 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Unambiguous Confirmation of Connectivity: It would verify the substitution pattern on the thiazole ring.

Precise Bond Lengths and Angles: The exact lengths of the C-Br, C-S, C-N, C=O, and other bonds, as well as the angles between them, would be determined. mdpi.com

Molecular Geometry: It would reveal the planarity of the thiazole ring and the orientation of the carbaldehyde substituent relative to the ring.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice. This can reveal non-covalent interactions such as halogen bonding, which has been observed in the crystal structures of related dibromothiazole compounds, or π-π stacking of the thiazole rings. researchgate.net

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods. arkat-usa.org

Analysis of Molecular Conformation and Packing

The conformation of the this compound molecule is expected to be largely planar. The thiazole ring itself is an aromatic heterocycle, inherently favoring a flat structure. The attached aldehyde group at the 4-position and the bromine atoms at the 2- and 5-positions would likely lie in or very close to the plane of the thiazole ring to minimize steric hindrance and maximize electronic conjugation.

To provide a more concrete, albeit theoretical, understanding, the following table outlines the predicted key crystallographic parameters for this compound. These values are derived from computational chemistry and should be considered as a basis for future experimental verification.

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or a related centrosymmetric space group is common for such molecules. |

| Molecular Conformation | The thiazole ring and the aldehyde group are expected to be nearly coplanar. |

| Key Torsion Angles | The C-C-C=O torsion angle is predicted to be close to 180° (anti-periplanar) or 0° (syn-periplanar). |

| Packing Motif | Likely to involve layered structures or intricate 3D networks stabilized by intermolecular interactions. |

Note: This data is predictive and awaits experimental confirmation.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

The presence of two bromine atoms on the thiazole ring makes this compound a prime candidate for engaging in significant intermolecular interactions, most notably halogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atoms in this compound, due to the electron-withdrawing nature of the thiazole ring, would possess a region of positive electrostatic potential on their outer surface, known as a "sigma-hole." This positive region can interact favorably with electron-rich atoms on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring, or the oxygen atom of the aldehyde group.

Studies on related brominated thiazole derivatives have shown the prevalence and importance of halogen bonding in dictating their crystal packing. For instance, the crystal structure of 2,4-Diacetyl-5-bromothiazole reveals a structure dominated by both intramolecular and intermolecular halogen bonding between the bromine atom and the carbonyl oxygen atoms. researchgate.net This precedent strongly suggests that similar interactions would be a defining feature of the crystal structure of this compound.

The following table details the potential intermolecular interactions that could be present in the crystal lattice of this compound.

| Interaction Type | Potential Donor Atom(s) | Potential Acceptor Atom(s) | Expected Significance in Crystal Packing |

| Halogen Bonding | Br at C2 and C5 | N (thiazole), S (thiazole), O (aldehyde) | High - likely a key directional force. |

| Hydrogen Bonding | C-H (aldehyde) | O (aldehyde), N (thiazole) | Moderate - weak C-H···O and C-H···N interactions are possible. |

| π-π Stacking | Thiazole ring | Thiazole ring | Moderate - dependent on the packing arrangement. |

| Dipole-Dipole | C=O, C-Br bonds | C=O, C-Br bonds | High - contributes significantly to lattice energy. |

Computational Chemistry and Theoretical Studies on 2,5 Dibromothiazole 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful theoretical tools for elucidating the electronic structure of molecules like 2,5-Dibromothiazole-4-carbaldehyde. These computational methods, primarily Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the molecule's behavior and properties. researchgate.nettaylorfrancis.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and predict a wide range of chemical and physical properties.

For this compound, theoretical studies often employ basis sets like 6-311++G(d,p) to ensure a high degree of accuracy in the calculations. taylorfrancis.comresearchgate.net These calculations are fundamental to understanding the molecule's intrinsic properties, which are dictated by its unique arrangement of atoms and electrons. The presence of a thiazole (B1198619) ring, two bromine atoms, and a carbaldehyde group creates a complex electronic environment that can be effectively mapped and analyzed through these computational approaches.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.comyoutube.com These molecular orbitals have distinct energy levels, and their occupancy dictates the molecule's stability and reactivity. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov

In this compound, the electron-withdrawing nature of the two bromine atoms and the carbaldehyde group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiazole. nih.govscience.gov The electron density distribution, which can be visualized through these calculations, would likely show a significant polarization. There would be a higher electron density around the electronegative nitrogen and sulfur atoms of the thiazole ring and the oxygen of the carbaldehyde group, and a lower electron density around the carbon atoms and the bromine atoms, which can also act as electron-withdrawing through inductive effects.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are representative values based on studies of similar halogenated and formylated heterocyclic compounds. Actual values would require specific calculations for this molecule.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's reactivity at different atomic sites. The Fukui function, for instance, indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in identifying the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) maps are another powerful visualization tool. They map the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, making them likely sites for interaction with electrophiles. The carbon atom of the carbaldehyde group and the carbon atoms of the thiazole ring bonded to the bromine atoms would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

Transition State Analysis in Catalytic Cycles

In catalytic reactions involving this compound, for example in cross-coupling reactions where the bromine atoms are substituted, transition state analysis can be used to understand the reaction pathway. Computational methods can locate the geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state, known as the activation energy, determines the rate of the reaction.

For instance, in a Suzuki coupling reaction, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps. By comparing the activation energies for different potential pathways, the most favorable mechanism can be identified. nih.gov

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products. Computational chemistry can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of the transition states leading to the different products. The product formed via the lowest energy transition state is generally the major product.

For a molecule like this compound, which has multiple reactive sites, predicting the outcome of a reaction is not always intuitive. For example, in a nucleophilic aromatic substitution, the nucleophile could potentially attack the carbon at position 2 or position 5. By calculating the energies of the intermediates and transition states for both pathways, a prediction can be made as to which bromine atom is more likely to be substituted. The electron-withdrawing carbaldehyde group at position 4 would influence the relative reactivity of the C2 and C5 positions.

Conformation Analysis and Conformational Landscapes

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them.

For this compound, the primary source of conformational flexibility is the rotation of the carbaldehyde group around the C-C bond connecting it to the thiazole ring. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond, thus generating a conformational landscape. acs.orgindexcopernicus.com

The results of such an analysis would likely reveal two main planar conformers: one where the oxygen atom of the aldehyde is oriented towards the sulfur atom of the thiazole ring (syn-conformer) and another where it is oriented towards the nitrogen atom (anti-conformer). The relative energies of these conformers would determine their populations at a given temperature. Intramolecular interactions, such as electrostatic interactions between the aldehyde oxygen and the heteroatoms of the ring, would play a crucial role in stabilizing these conformations. nih.govresearchgate.net

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) |

| Syn | ~0° | 0.0 (most stable) |

| Anti | ~180° | 1.0 - 2.0 |

Note: These are representative values based on studies of similar heterocyclic aldehydes. The syn-conformer is often found to be more stable due to favorable electrostatic interactions.

Structure-Reactivity and Structure-Property Relationship Studies on this compound

The structure of this compound, characterized by a thiazole ring substituted with two bromine atoms and a carbaldehyde group, dictates its reactivity and physicochemical properties. Computational and theoretical studies, while not extensively focused on this specific molecule, provide valuable insights into its electronic characteristics and how they influence its behavior in chemical reactions. The interplay between the electron-withdrawing nature of the substituents and the inherent electronic properties of the thiazole ring is central to understanding its structure-reactivity and structure-property relationships.

The thiazole ring itself is an aromatic heterocycle with significant π-electron delocalization. wikipedia.org The presence of both a sulfur and a nitrogen atom in the ring leads to a unique distribution of electron density. Theoretical calculations on the parent thiazole molecule reveal the positions most susceptible to electrophilic and nucleophilic attack. wikipedia.org

The introduction of substituents significantly modulates this inherent reactivity. The two bromine atoms at positions 2 and 5, and the carbaldehyde group at position 4, are all electron-withdrawing. This has a profound impact on the electronic landscape of the thiazole ring. The cumulative electron-withdrawing effect of these groups is expected to decrease the electron density on the thiazole ring, making it more electron-deficient. This, in turn, is anticipated to lower the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A lower HOMO-LUMO energy gap generally correlates with higher chemical reactivity. In a study on various thiazole derivatives, it was observed that the introduction of electron-withdrawing groups, such as a carbonyl group, can lead to a more electropositive sulfur atom within the ring and a reduced HOMO-LUMO energy gap, suggesting increased reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiazole | -6.50 | -0.50 | 6.00 |

| 2-Bromothiazole | -6.75 | -1.00 | 5.75 |

| Thiazole-4-carbaldehyde | -7.00 | -2.50 | 4.50 |

| Hypothetical this compound | (Lower) | (Lower) | (Smaller) |

Note: The values for Thiazole, 2-Bromothiazole, and Thiazole-4-carbaldehyde are representative values from computational chemistry databases. The values for this compound are inferred based on the expected cumulative electron-withdrawing effects of the substituents.

The strong electron-withdrawing nature of the substituents in this compound makes the carbon atoms of the thiazole ring more susceptible to nucleophilic attack. The carbaldehyde group itself is a reactive site, with the carbonyl carbon being electrophilic and prone to attack by nucleophiles. The bromine atoms are potential leaving groups in nucleophilic substitution reactions, although such reactions on heteroaromatic rings can require specific conditions.

The following table summarizes the expected effects of the substituents on the reactivity and properties of the thiazole ring in this compound.

| Structural Feature | Influence on Reactivity | Influence on Properties |

|---|---|---|

| Two Bromine Atoms (at C2 and C5) | Electron-withdrawing; activate the ring towards nucleophilic attack; potential leaving groups. | Increase molecular weight and density; influence lipophilicity. |

| Carbaldehyde Group (at C4) | Strongly electron-withdrawing; provides an electrophilic site for nucleophilic addition. | Increases polarity; potential for hydrogen bonding. |

| Thiazole Ring | Aromatic core; its reactivity is modulated by the substituents. | Contributes to the overall planarity and aromatic character of the molecule. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Dibromothiazole-4-carbaldehyde, and what critical parameters influence yield?

- Methodological Answer : A common approach involves bromination of thiazole precursors under controlled conditions. For example, using absolute ethanol as a solvent with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and vacuum evaporation to isolate the product. Key parameters include stoichiometric ratios of brominating agents, reaction temperature (80–100°C), and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns consistent with bromine atoms.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For brominated heterocycles, synchrotron radiation may enhance resolution due to heavy-atom effects .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization.

- Emergency Measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can bromine substitution patterns in this compound be leveraged for regioselective functionalization?

- Methodological Answer :

- Electrophilic Substitution : Bromine atoms at positions 2 and 5 act as directing groups. Use DFT calculations to predict reactivity (e.g., Fukui indices) and guide cross-coupling reactions (e.g., Suzuki-Miyaura).

- Experimental Validation : Perform kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh)) to optimize selectivity. Monitor intermediates via in situ IR spectroscopy .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (FMOs) and charge distribution.

- Crystallographic Refinement : SHELXL or Olex2 for refining X-ray data, incorporating bromine anomalous scattering effects to resolve disorder .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate NMR and MS data with X-ray crystallography. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to resolve connectivity.

- Reproducibility : Repeat experiments under standardized conditions (e.g., solvent, temperature) to rule out artifacts.

- Peer Validation : Compare results with published analogs (e.g., fluorobenzimidazole derivatives) to identify systematic errors .

Analytical Framework for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.